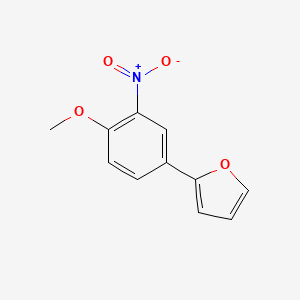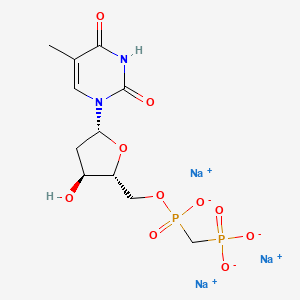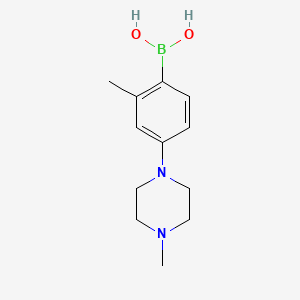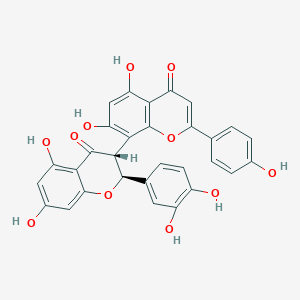
3'-Hydroxy-Volkensiflavon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxy-Volkensiflavon is a chemical compound belonging to the flavonoid family Flavonoids are polyphenolic compounds found in various plants and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-Volkensiflavon typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form a flavonol. The reaction conditions often include the use of hydrogen peroxide as an oxidizing agent and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 3’-Hydroxy-Volkensiflavon may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-Volkensiflavon undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroflavonols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Various substituted flavonols depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying excited-state intramolecular proton transfer (ESIPT) effects.
Biology: It has been investigated for its interaction with biological membranes and proteins.
Industry: Its fluorescent properties make it a promising candidate for use in fluorescent imaging and sensors.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-Volkensiflavon involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It inhibits cystathionine β-synthase, affecting hydrogen sulfide biosynthesis.
Fluorescent Properties: The compound exhibits ESIPT, leading to dual emission properties that are useful in fluorescent imaging.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
3’-Hydroxy-Volkensiflavon can be compared with other similar compounds such as:
Cupressuflavone: Another flavonoid with similar inhibitory effects on cystathionine β-synthase.
3-Hydroxyflavone: A closely related compound that also exhibits ESIPT and is used in fluorescent imaging.
Quercetin: A naturally occurring flavonoid with antioxidant properties.
The uniqueness of 3’-Hydroxy-Volkensiflavon lies in its specific inhibitory effects on cystathionine β-synthase and its dual emission properties due to ESIPT.
Properties
Molecular Formula |
C30H20O11 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1 |
InChI Key |
DAGFXZAYWUIGPC-LMSSTIIKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
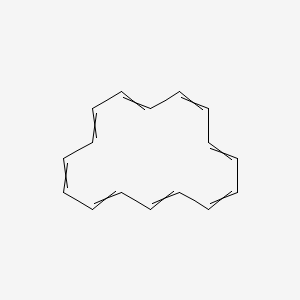
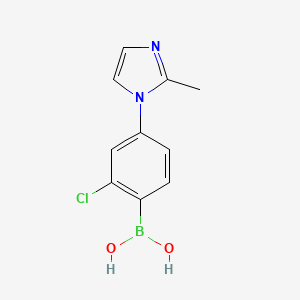
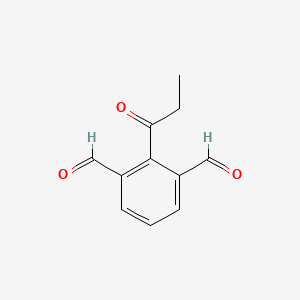
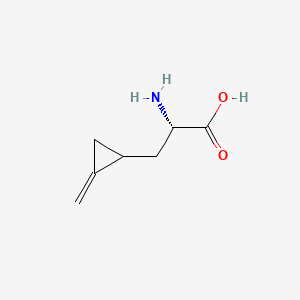

![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
